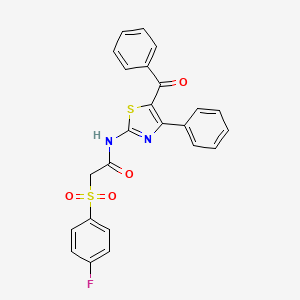![molecular formula C22H18FN3OS B3410176 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 895801-91-9](/img/structure/B3410176.png)
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound featuring multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : Starting from commercially available reactants, the synthesis generally involves the formation of the dihydroisoquinoline core, followed by coupling with the imidazo[2,1-b]thiazole moiety.
Reaction Conditions: : Typical conditions include the use of palladium-catalyzed cross-coupling reactions, with appropriate ligands and bases, under inert atmosphere (nitrogen or argon).
Industrial Production Methods
Industrial production would likely optimize these steps, emphasizing yields and cost-efficiency. Methods such as high-throughput screening for optimal catalysts and flow chemistry techniques might be employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at specific points within its structure, particularly at the nitrogen-containing rings.
Reduction: : Selective reduction processes could target double bonds or imine functionalities in the dihydroisoquinoline portion.
Substitution: : The presence of the fluorophenyl group indicates potential for electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Common reagents include peroxides or chromium-based oxidants, often under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Substitution reactions might employ halogenated reagents in polar aprotic solvents, often catalyzed by Lewis acids.
Major Products Formed
Reactions with these reagents can yield various oxidized, reduced, or substituted derivatives, depending on the reaction sites and conditions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : The compound may serve as an intermediate for more complex molecules, particularly in the development of polycyclic structures.
Catalysts: : Its structural features could enable use as a ligand in catalytic processes.
Biology
Bioactive Molecules: : Given its complexity, it may exhibit interesting biological activities such as enzyme inhibition or receptor modulation.
Medicine
Drug Development:
Industry
Materials Science: : Could be a precursor to advanced materials with unique electronic or photophysical properties.
Mechanism of Action
This compound exerts effects through its interactions with specific molecular targets. Its binding to proteins or enzymes might disrupt normal cellular processes, modulating biochemical pathways. The presence of multiple functional groups allows for diverse interactions, leading to varied biological outcomes.
Comparison with Similar Compounds
Comparison with Other Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone: : Similar but lacks the fluorine atom, which might alter its electronic properties and reactivity.
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-methylphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone: : Methyl group instead of fluorine, impacting steric and electronic effects.
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone:
By maintaining a detailed focus on each aspect, this compound demonstrates a wide array of intriguing properties and applications across various fields. Its unique structure provides a wealth of potential for further exploration.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c23-18-7-5-16(6-8-18)20-13-26-19(14-28-22(26)24-20)11-21(27)25-10-9-15-3-1-2-4-17(15)12-25/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIYSEHZSUKHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorobenzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3410103.png)
![2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3410110.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B3410113.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-(4-chlorobenzenesulfonyl)ethan-1-one](/img/structure/B3410122.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B3410126.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B3410129.png)

![2-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3410146.png)
![N'-(3-fluorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B3410158.png)
![N'-(2,4-difluorophenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B3410163.png)
![1-(4-Benzylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3410169.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B3410182.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3410189.png)
![4-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B3410196.png)
